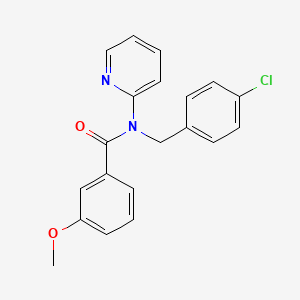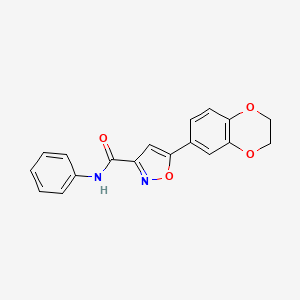![molecular formula C25H21N5O5 B14984227 N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B14984227.png)
N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide: is a complex organic compound with a unique structure that includes a quinoxaline ring, a nitrophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Nitrophenyl Group: This step involves the nitration of an aromatic ring, followed by the reduction of the nitro group to an amine.
Coupling Reactions: The amine group is then coupled with an acyl chloride or anhydride to form the amide bond.
Final Assembly: The various fragments are assembled under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but may include reagents like halogens, alkylating agents, or nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted quinoxalines, nitrophenyl derivatives, and amides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological studies.
Industry:
Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as thermal stability or conductivity.
Dye and Pigment Industry: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoxaline ring can intercalate with DNA or interact with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-[2-(4-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
- N-[2-(4-{2-[(2-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
Comparison: Compared to its analogs, N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide may exhibit unique electronic properties due to the position of the nitro group. This can influence its reactivity and interactions with biological targets, making it a distinct compound with specific applications.
Properties
Molecular Formula |
C25H21N5O5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-[4-[2-(3-nitroanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C25H21N5O5/c1-2-22(31)27-19-11-4-3-10-18(19)24-25(33)29(21-13-6-5-12-20(21)28-24)15-23(32)26-16-8-7-9-17(14-16)30(34)35/h3-14H,2,15H2,1H3,(H,26,32)(H,27,31) |
InChI Key |
MTZBQEHUCMPFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide](/img/structure/B14984147.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984150.png)

![Methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14984175.png)
![(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14984198.png)
![N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B14984206.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14984224.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14984228.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984232.png)

![10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984255.png)
